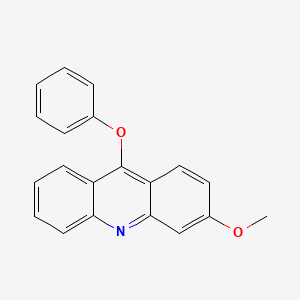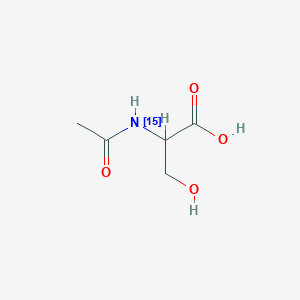
N-acetyl-DL-serine-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-DL-serine-15N is a chemical compound with the molecular formula HOCH2CH(*NHCOCH3)COOH. It is a derivative of serine, an amino acid, and is labeled with the nitrogen-15 isotope. This compound is primarily used as a biological tracer in various scientific research fields, including life sciences and agricultural sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-DL-serine-15N typically involves the use of sodium nitrite-15N (Na15NO2) and diethyl malonate as starting materials. The reaction proceeds through several steps, including the formation of acetamino-diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-DL-serine-15N undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo compounds.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl group yields oxo compounds, while reduction of the carbonyl group results in alcohol derivatives .
Scientific Research Applications
N-acetyl-DL-serine-15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track nitrogen pathways.
Biology: Employed in studies of amino acid metabolism and protein synthesis.
Medicine: Utilized in research on metabolic disorders and the development of diagnostic tools.
Industry: Applied in the production of labeled compounds for various industrial processes
Mechanism of Action
The mechanism of action of N-acetyl-DL-serine-15N involves its incorporation into metabolic pathways where it acts as a tracer. The nitrogen-15 isotope allows for the tracking of nitrogen atoms through various biochemical processes. This enables researchers to study the dynamics of nitrogen metabolism and the role of serine in cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-serine: Similar structure but without the nitrogen-15 isotope.
DL-serine-15N: Lacks the acetyl group but contains the nitrogen-15 isotope.
N-acetyl-L-serine: Similar to N-acetyl-DL-serine-15N but only contains the L-isomer
Uniqueness
This compound is unique due to the presence of both D and L isomers and the nitrogen-15 isotope. This combination makes it particularly useful for detailed metabolic studies and tracing nitrogen pathways in various biological systems .
Properties
Molecular Formula |
C5H9NO4 |
|---|---|
Molecular Weight |
148.12 g/mol |
IUPAC Name |
2-(acetyl(15N)amino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C5H9NO4/c1-3(8)6-4(2-7)5(9)10/h4,7H,2H2,1H3,(H,6,8)(H,9,10)/i6+1 |
InChI Key |
JJIHLJJYMXLCOY-PTQBSOBMSA-N |
Isomeric SMILES |
CC(=O)[15NH]C(CO)C(=O)O |
Canonical SMILES |
CC(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12932728.png)
![tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B12932736.png)
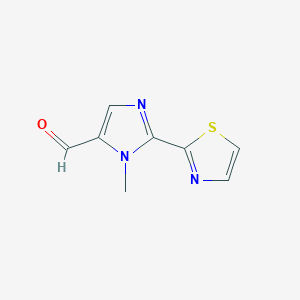
![9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine](/img/structure/B12932748.png)
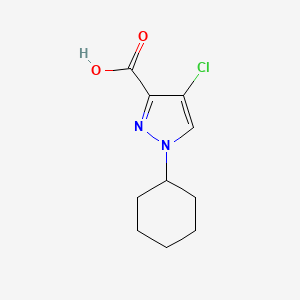

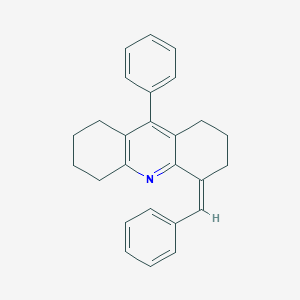
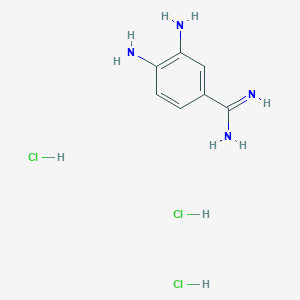

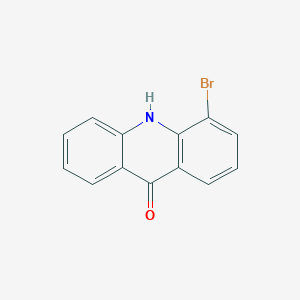

![[4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol](/img/structure/B12932800.png)
![2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate](/img/structure/B12932801.png)
